2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidinone under specific conditions. One common method includes the reduction of the nitro group to an amine, followed by cyclization to form the piperidinone ring. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-5-(2-oxopiperidin-1-YL)benzoic acid.
Reduction: 2-Chloro-5-(2-oxopiperidin-1-YL)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of 2-Chloro-5-(2-oxopiperidin-1-YL)benzaldehyde.
2-Chloro-5-(piperidin-1-yl)benzaldehyde: A structurally similar compound with a different functional group.
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde: Another analog with a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chloro group and a piperidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-chloro-5-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c13-11-5-4-10(7-9(11)8-15)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2 |
InChI Key |
BAXODBGUAZGPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.